
5-yodo-1-metil-1H-pirazol-3-carboxilato de metilo
Descripción general
Descripción
Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Aplicaciones Antitumorales
5-yodo-1-metil-1H-pirazol-3-carboxilato de metilo: es un compuesto que se ha explorado por su potencial en química medicinal, particularmente en el desarrollo de agentes antitumorales. Se sabe que los derivados de pirazol exhiben una gama de actividades biológicas, incluidas las propiedades anticancerígenas . La presencia del núcleo de pirazol en moléculas farmacológicamente activas convierte a este derivado en un candidato valioso para la síntesis de nuevos fármacos antitumorales.
Agronomía: Propiedades Herbicidas
En el campo de la agronomía, se ha identificado que los derivados de pirazol tienen propiedades herbicidas . La flexibilidad estructural del anillo de pirazol permite la creación de varios compuestos que se pueden adaptar para atacar malas hierbas o vegetación no deseada específicas, lo que convierte al "this compound" en un posible ingrediente clave en el desarrollo de nuevos herbicidas.
Agentes Antimicrobianos y Antifúngicos
El grupo pirazol también es significativo en la síntesis de agentes antimicrobianos y antifúngicos. La investigación ha demostrado que los derivados de pirazol pueden ser efectivos contra una variedad de cepas bacterianas y fúngicas, ofreciendo una vía para nuevos tratamientos en enfermedades infecciosas .
Efectos Antiinflamatorios y Analgésicos
Los derivados de pirazol son conocidos por sus efectos antiinflamatorios y analgésicos. Esto convierte al "this compound" en un posible punto de partida para el desarrollo de nuevos fármacos antiinflamatorios y analgésicos .
Actividad Antidiabética
El anillo de pirazol es una característica común en moléculas con actividad antidiabética. Como tal, el "this compound" podría utilizarse para sintetizar nuevos compuestos que ayuden a regular los niveles de azúcar en sangre y proporcionen opciones de tratamiento para la diabetes .
Química de Coordinación: Síntesis de Ligandos
En química de coordinación, los derivados de pirazol como "this compound" pueden actuar como ligandos, uniéndose a iones metálicos para formar complejos. Estos complejos tienen diversas aplicaciones, incluida la catálisis y la ciencia de los materiales .
Propiedades
IUPAC Name |
methyl 5-iodo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDPNCNQIISDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676464 | |
| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193244-87-9 | |
| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
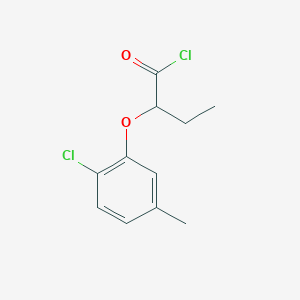
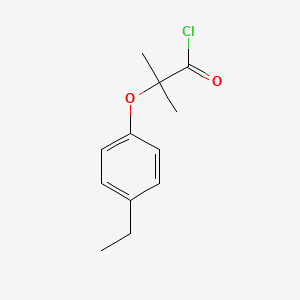


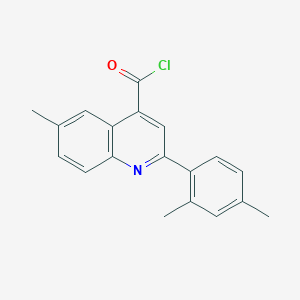
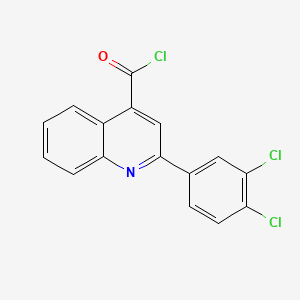
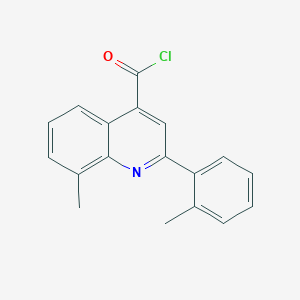
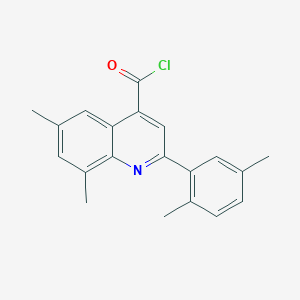
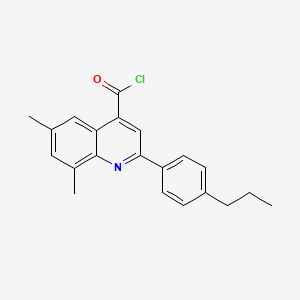




![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)
